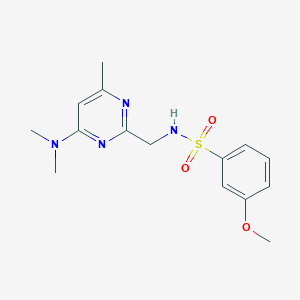

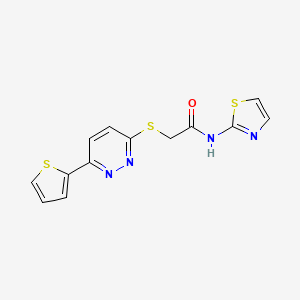

![molecular formula C20H22N4O3 B2436649 N-((1-(benzo[d]oxazol-2-il)piperidin-4-il)metil)-1-metil-2-oxo-1,2-dihidropiridina-3-carboxamida CAS No. 2034443-37-1](/img/structure/B2436649.png)

N-((1-(benzo[d]oxazol-2-il)piperidin-4-il)metil)-1-metil-2-oxo-1,2-dihidropiridina-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzoxazole derivative . Benzoxazole derivatives have been identified as potent inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK2 and GRK5), which are emerging therapeutic targets for the treatment of cardiovascular disease .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl . Two distinct benzoxazole sulfonamide scaffolds were synthesized and evaluated for their antimycobacterial potential .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine scaffold . The structure includes a benzoxazole ring attached to a piperidine ring via a methylene bridge .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include the formation of methanimines, which undergo dimerization to form the final products .Aplicaciones Científicas De Investigación

- Aplicación: El compuesto se ha identificado como un nuevo hallazgo en campañas de detección de alto rendimiento para inhibir GRK-2 y -5. Las modificaciones estructurales del andamiaje parental de benzoxazol condujeron a potentes actividades inhibitorias contra estas quinasas .

- Aplicación: La complejidad estructural del compuesto lo convierte en un candidato interesante para el diseño de fármacos y como una sonda biológica en sistemas vivos .

- Aplicación: Los estudios de acoplamiento molecular pueden revelar interacciones entre el compuesto y las proteínas bacterianas, ayudando en el diseño de nuevos agentes antibacterianos .

Investigación de Enfermedades Cardiovasculares

Química Medicinal y Diseño de Fármacos

Actividad Antibacteriana

Vías Sintéticas e Intermediarios

En resumen, “N-((1-(benzo[d]oxazol-2-il)piperidin-4-il)metil)-1-metil-2-oxo-1,2-dihidropiridina-3-carboxamida” tiene promesas en la investigación cardiovascular, el diseño de fármacos, los estudios antibacterianos, la imagen biológica, la ciencia de los materiales y la química sintética. Sus aplicaciones multifacéticas lo convierten en un tema intrigante para futuras investigaciones. 🌟

Mecanismo De Acción

Target of Action

The compound is identified as a potential inhibitor of G-protein-coupled receptor kinase (GRK)-2 and -5 . GRK-2 and -5 are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

The compound interacts with GRK-2 and -5, inhibiting their activity

Biochemical Pathways

The inhibition of GRK-2 and -5 affects the regulation of G protein-coupled receptors (GPCRs) . GPCRs play a crucial role in many physiological processes, and their dysregulation is associated with numerous diseases . By inhibiting GRK-2 and -5, the compound could potentially modulate GPCR signaling pathways .

Result of Action

The inhibition of GRK-2 and -5 by the compound could potentially modulate GPCR signaling pathways . This modulation could have therapeutic implications for cardiovascular diseases . .

Direcciones Futuras

The future research directions could involve further exploration of the therapeutic potential of benzoxazole derivatives. Given their inhibitory activity against GRK2 and GRK5, they could be developed into novel drugs for the treatment of cardiovascular diseases . Additionally, their antimycobacterial activity suggests potential for the development of new treatments for tuberculosis .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit G-protein-coupled receptor kinases (GRK)-2 and -5, which are emerging therapeutic targets for the treatment of cardiovascular disease . The compound’s ability to inhibit these enzymes suggests that it may play a significant role in biochemical reactions involving these enzymes .

Cellular Effects

In terms of cellular effects, N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide’s inhibition of GRK-2 and -5 can have profound effects on cell function. These enzymes are involved in the regulation of receptor trafficking and signaling, and their inhibition can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its binding interactions with GRK-2 and -5. By inhibiting these enzymes, the compound can exert its effects at the molecular level, leading to changes in gene expression and potentially affecting other biomolecular interactions .

Propiedades

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-23-10-4-5-15(19(23)26)18(25)21-13-14-8-11-24(12-9-14)20-22-16-6-2-3-7-17(16)27-20/h2-7,10,14H,8-9,11-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARLLLGRQPRPNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2436568.png)

![N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide](/img/structure/B2436569.png)

![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2436574.png)

![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2436578.png)

![Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2436580.png)

![[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2436582.png)